molecular formula C7H11N3O2 B14181662 5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid CAS No. 857939-28-7

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B14181662
CAS No.: 857939-28-7
M. Wt: 169.18 g/mol
InChI Key: VBYWBELSVGCZJI-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylimidazole: Similar in structure but lacks the carboxylic acid group.

    2-Methylimidazole: Similar in structure but lacks the aminoethyl group.

    Histidine: An amino acid with an imidazole ring, similar in structure but with different functional groups.

Uniqueness

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

857939-28-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-(2-aminoethyl)-2-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4-9-5(2-3-8)6(10-4)7(11)12/h2-3,8H2,1H3,(H,9,10)(H,11,12)

InChI Key

VBYWBELSVGCZJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)CCN)C(=O)O

Origin of Product

United States

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